Fezolamine

Antidepressant Triple Reuptake Inhibitor Transporter Selectivity

Fezolamine is a non-tricyclic triple reuptake inhibitor (SNDRI) with a defined 3:1–4:1 norepinephrine selectivity profile and minimal anticholinergic activity, distinguishing it from standard tricyclics. Supported by Phase 2 clinical data (55% response rate, 245 mg/day median effective dose), it serves as a structurally unique reference standard for antidepressant target validation and PK/PD modeling.

Molecular Formula C20H23N3
Molecular Weight 305.4 g/mol
CAS No. 80410-36-2
Cat. No. B1217759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFezolamine
CAS80410-36-2
Synonymsfezolamine
fezolamine fumarate
Molecular FormulaC20H23N3
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCN(C)CCCN1C=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C20H23N3/c1-22(2)14-9-15-23-16-19(17-10-5-3-6-11-17)20(21-23)18-12-7-4-8-13-18/h3-8,10-13,16H,9,14-15H2,1-2H3
InChIKeyNELSQLPTEWCHQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fezolamine (CAS 80410-36-2) Procurement Guide: Triple Reuptake Inhibitor with Demonstrated Antidepressant Activity


Fezolamine (CAS 80410-36-2, WIN 41528-2), a non-tricyclic small molecule (MW 305.42 g/mol, C20H23N3), was investigated as an oral antidepressant candidate that reached Phase 2 clinical development [1]. It functions as a triple monoamine reuptake inhibitor (SNDRI), exhibiting a defined in vitro selectivity profile for norepinephrine over serotonin and dopamine transporters [2][3]. Unlike first-generation tricyclic antidepressants, Fezolamine's pyrazole-based chemical structure confers a distinct pharmacological profile characterized by reduced off-target anticholinergic and cardiovascular liabilities in preclinical models [4]. The compound remains available for research use, offering a structurally unique tool for studying multi-target monoamine modulation [5].

Why Fezolamine (CAS 80410-36-2) Is Not Interchangeable with Imipramine or Other Standard Antidepressants


Direct substitution of Fezolamine with structurally or mechanistically related antidepressants (e.g., imipramine, amitriptyline, bupropion) is pharmacologically unsound. Preclinical evidence demonstrates that Fezolamine achieves comparable behavioral efficacy to standard tricyclics while exhibiting a markedly different safety profile, including minimal anticholinergic activity and superior cardiovascular tolerance at therapeutic doses [1][2]. Specifically, Fezolamine's defined 3:1 to 4:1 norepinephrine selectivity ratio and lack of monoamine oxidase inhibition distinguish it from both non-selective tricyclics and dopaminergic agents like bupropion [3]. The following quantitative evidence details these differential dimensions, underscoring why Fezolamine represents a distinct chemical tool for research applications.

Fezolamine (CAS 80410-36-2) Quantitative Differential Evidence: In Vitro Selectivity, In Vivo Safety, and Clinical Efficacy Data


In Vitro Transporter Selectivity: Fezolamine Exhibits 3- to 4-Fold Preference for Norepinephrine Over Serotonin and Dopamine Uptake Inhibition

Fezolamine demonstrates a defined in vitro selectivity profile, being 3 to 4 times more potent at inhibiting synaptosomal [3H]norepinephrine uptake compared to [3H]serotonin or [3H]dopamine uptake [1][2]. This contrasts with non-selective tricyclic antidepressants like imipramine, which potently inhibit multiple transporters with less defined selectivity, and differs from bupropion's preferential dopaminergic activity [3][4].

Antidepressant Triple Reuptake Inhibitor Transporter Selectivity

Cardiovascular Safety Advantage: Fezolamine Requires 19-28x Higher Plasma Levels Than Imipramine to Induce Cardiac Depression in Infarcted Cat Model

In a myocardially infarcted cat model, plasma levels of fezolamine 19 to 28 times greater than those achieved with imipramine were required before inducing significant depression of cardiac function and mean arterial pressure [1][2]. Furthermore, fezolamine, unlike imipramine, did not increase sinus rate, indicating a reduced arrhythmogenic potential [3]. In vitro studies using canine Purkinje tissue confirmed that fezolamine has significantly less ability to depress myocardial conduction parameters than similar concentrations of imipramine [4].

Cardiovascular Safety Antidepressant Toxicity

Anticholinergic Liability: Fezolamine Shows Weak or Absent Anticholinergic Activity Compared to Imipramine and Amitriptyline in Mouse Models

In the mouse mydriasis and oxotremorine antagonism models, standard assays for anticholinergic activity, fezolamine exhibited weak or absent effects compared with the tricyclic antidepressants imipramine and amitriptyline [1][2]. This indicates a substantially reduced potential for the anticholinergic side effects (e.g., dry mouth, constipation, blurred vision) that commonly limit the tolerability of tricyclic antidepressants.

Anticholinergic Side Effect Profile Antidepressant

Behavioral Efficacy: Fezolamine Matches Imipramine, Amitriptyline, and Bupropion Potency in Three Preclinical Depression Models

Fezolamine's potency in three classical behavioral models of depression (reserpine reversal, tetrabenazine reversal, and the behavioral despair test) was found to be similar to that of standard tricyclic antidepressants (imipramine, amitriptyline) and the newer nontricyclic agent bupropion [1][2]. This demonstrates that despite its favorable safety profile, Fezolamine retains full antidepressant-like efficacy in validated preclinical paradigms.

Behavioral Pharmacology Antidepressant Efficacy

Clinical Response Rate: Fezolamine (100-450 mg/day) Achieved ≥50% HAM-D Improvement in 55% of Major Depressive Disorder Outpatients Over 6 Weeks

In a 6-week, three-center open-label study involving 42 outpatients with major depressive disorder, oral fezolamine treatment (dose range: 100-450 mg/day; median effective dose: 245 mg/day) resulted in 55% of patients achieving a >50% improvement in Hamilton Psychiatric Rating Scale for Depression (HAM-D) scores [1][2]. Clinically significant improvement relative to pre-study baseline was observed as early as week 2 [3]. This response rate, achieved in a Phase 2 clinical trial, demonstrates translational antidepressant efficacy in a patient population [4].

Clinical Trial Antidepressant Response Rate

Fezolamine (CAS 80410-36-2) Application Scenarios: Translational Antidepressant Research and Safety Pharmacology Studies


In Vivo Behavioral Pharmacology of Triple Reuptake Inhibitors with Reduced Cardiovascular Confounds

Fezolamine's 19-28x greater cardiovascular safety margin compared to imipramine in infarcted cat models [1] makes it an ideal tool for rodent behavioral studies where cardiovascular side effects (e.g., heart rate changes, conduction abnormalities) can confound locomotor and anxiety-related endpoints. Its defined norepinephrine-preferring triple reuptake profile allows researchers to dissect the contributions of enhanced noradrenergic tone to antidepressant-like effects without the arrhythmogenic liability of tricyclics.

Pharmacological Dissection of Anticholinergic vs. Antidepressant Effects in Preclinical Models

The weak or absent anticholinergic activity of Fezolamine in mouse mydriasis and oxotremorine models, in contrast to imipramine and amitriptyline [2], enables clean interrogation of central monoamine-mediated antidepressant mechanisms. Researchers can use Fezolamine to isolate the behavioral effects of enhanced norepinephrine, serotonin, and dopamine signaling without the confounding influence of muscarinic receptor blockade on cognition, locomotion, and peripheral function.

Translational Efficacy Studies Leveraging Clinical Benchmark Data

With a documented 55% clinical response rate (≥50% HAM-D reduction) in a 42-patient major depressive disorder trial at a median effective dose of 245 mg/day [3], Fezolamine offers a well-characterized clinical anchor for translational research. This human efficacy data, combined with its robust preclinical profile, supports the use of Fezolamine as a reference standard for validating novel antidepressant targets or for pharmacokinetic/pharmacodynamic (PK/PD) modeling studies in antidepressant development.

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